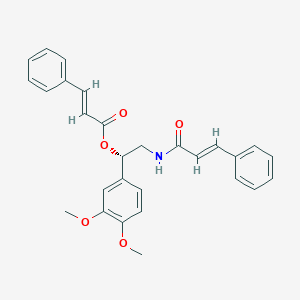
Syncarpamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syncarpamide is an alkaloid that is the di-O-cinnamoyl derivative of 3,4-di-O-methylnorepinephrine. Isolated from Zanthoxylum syncarpum, it exhibits antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is an enamide, a cinnamate ester, an alkaloid and a secondary carboxamide. It derives from a trans-cinnamic acid and a (S)-noradrenaline.
Applications De Recherche Scientifique
Antiplasmodial Activity
Syncarpamide has demonstrated promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that this compound exhibits dose-dependent effects, with reported IC50 values indicating its potency:
| Strain | IC50 (μM) |
|---|---|
| D6 clone | 2.04 |
| W2 clone | 3.06 |
| 3D7 clone | 3.90 |
| K1 clone | 2.56 |
These values suggest that this compound is effective at low concentrations, making it a candidate for further development as an antimalarial agent .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been achieved through various methodologies, allowing researchers to explore structure-activity relationships effectively. Notable synthesis routes include:
- Sharpless Asymmetric Dihydroxylation : This method has been used to create enantiomers of this compound, facilitating detailed SAR studies.
- Regioisomer Synthesis : Researchers synthesized regioisomers by altering functional groups at specific carbon positions (C-7 and C-8), revealing insights into how structural modifications impact biological activity .
A library of 55 compounds derived from this compound was synthesized to evaluate their antiplasmodial activities. Some analogues exhibited enhanced activity compared to the natural compound, indicating that modifications can significantly influence efficacy .
Other Potential Applications
Beyond its antiplasmodial properties, this compound's pharmacological profile suggests potential applications in other areas:
- Antimicrobial Activity : Initial studies indicated some antimicrobial properties; however, further research is needed to establish effectiveness against various pathogens.
- Analgesic Effects : Given the pharmacological characteristics of norepinephrine alkaloids, this compound may also exhibit analgesic properties, contributing to pain management strategies .
Case Studies and Research Findings
Several studies have documented the pharmacological properties of this compound:
- A study reported that this compound showed no cytotoxicity at concentrations up to 10.42 μM while demonstrating significant antiplasmodial activity against multiple strains of Plasmodium falciparum .
- Another investigation synthesized various analogues of this compound and assessed their in vitro activities against resistant strains of Plasmodium. The findings indicated that while some analogues had improved activity, none exhibited promising in vivo efficacy against chloroquine-resistant strains .
Propriétés
Formule moléculaire |
C28H27NO5 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
[(1S)-1-(3,4-dimethoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H27NO5/c1-32-24-16-15-23(19-25(24)33-2)26(34-28(31)18-14-22-11-7-4-8-12-22)20-29-27(30)17-13-21-9-5-3-6-10-21/h3-19,26H,20H2,1-2H3,(H,29,30)/b17-13+,18-14+/t26-/m1/s1 |
Clé InChI |
CUXXAUBWEIJETF-AMVLLGRPSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H](CNC(=O)/C=C/C2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Synonymes |
syncarpamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















